

Physicochemical properties of 2-aminobenzothiazole scaffolds

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Compound of Interest

Compound Name: 2-Aminobenzo[d]thiazole-7-carboxylic acid

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An In-depth Technical Guide on the Physicochemical Properties of 2-Aminobenzothiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzothiazole is a heterocyclic aromatic amine that serves as a foundational scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[1] This versatility is largely attributed to the reactive amino group and the stable benzothiazole ring system.^[1] A comprehensive understanding of the core physicochemical properties of the parent molecule is fundamental for the rational design of novel derivatives, the development of formulations, and the prediction of its behavior in biological systems.^[1] This technical guide provides a detailed overview of the key physicochemical characteristics of 2-aminobenzothiazole, outlines standard experimental protocols for their determination, and visually represents key experimental and biological pathways.

Core Physicochemical Properties

The fundamental properties of 2-aminobenzothiazole are critical in dictating its behavior in various chemical and biological environments. These characteristics influence its solubility,

absorption, distribution, metabolism, and excretion (ADME) profile, which are crucial parameters in the field of drug development.[\[1\]](#)

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key quantitative physicochemical data for 2-aminobenzothiazole, compiled from various reputable sources.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ N ₂ S	[2] [3]
Molecular Weight	150.20 g/mol	[2] [3]
Appearance	White to beige or grayish powder/flakes	[1] [2] [4]
Melting Point	126 - 132 °C	[2] [3] [5] [6]
Boiling Point	Decomposes under atmospheric pressure; 190-195 °C at 0.05 Torr	[2] [4] [6]
pKa (conjugate acid)	4.48 (at 20°C)	[1] [6] [7] [8]
Water Solubility	< 0.1 g/100 mL (at 19 °C); Very slightly soluble	[1] [6] [7]
Organic Solvents Solubility	Freely soluble in alcohol, chloroform, and diethyl ether; Soluble in concentrated acid	[6]
LogP (Octanol-Water)	1.9 (Computed)	[2]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of 2-aminobenzothiazole and its derivatives.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid compound.

- **Apparatus Setup:** A small, dry sample of 2-aminobenzothiazole is finely powdered and packed into a capillary tube to a height of 2-3 mm. The tube is then placed in a melting point apparatus.^[1]
- **Heating:** The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially as the temperature approaches the expected melting point.^[1]
- **Observation:** Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is reported as the melting point.^[1]

pKa Determination (Potentiometric Titration)

For a weak base like 2-aminobenzothiazole, the pKa of its conjugate acid is determined.

- **Sample Preparation:** A precise amount of 2-aminobenzothiazole is dissolved in a suitable solvent (e.g., a water/ethanol mixture for compounds with poor aqueous solubility) to a known concentration, such as 0.01 M.^[1] The ionic strength of the solution is kept constant with an electrolyte like KCl.^[1]
- **Calibration:** A pH meter and its electrode are calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).^[1]
- **Titration:** The solution is titrated with a standardized strong acid, such as 0.1 M HCl. The pH is recorded after each incremental addition of the acid.^[1]
- **Data Analysis:** A titration curve is created by plotting the pH versus the volume of acid added. The pKa is determined from the pH at the half-equivalence point, where 50% of the 2-aminobenzothiazole has been protonated.^[1]

Aqueous Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

- **Sample Preparation:** An excess amount of solid 2-aminobenzothiazole is added to a known volume of water in a flask.^[1]
- **Equilibration:** The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the solution.
- **Quantification:** The concentration of 2-aminobenzothiazole in the clear, saturated solution is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.^[1] The solubility is expressed in units like mg/mL or mol/L.^[1]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

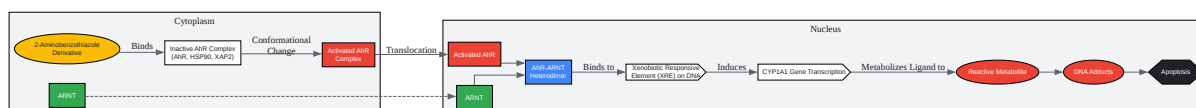
- **System Preparation:** Equal volumes of n-octanol and water are mixed and mutually saturated by shaking for 24 hours. The two phases are then separated.
- **Sample Preparation:** A known amount of 2-aminobenzothiazole is dissolved in one of the phases (typically the one in which it is more soluble).
- **Equilibration:** The solution is combined with the other phase in a flask and shaken vigorously for several hours to allow the compound to partition between the two immiscible layers until equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged to ensure a clean separation of the octanol and aqueous layers.
- **Quantification:** The concentration of 2-aminobenzothiazole in each phase is measured using a suitable analytical method like HPLC-UV.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

this ratio.

Visualization of Pathways and Workflows

Biological Signaling Pathway

Certain 2-aminobenzothiazole derivatives exert their anticancer effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[9] The binding of the compound to AhR induces the expression of cytochrome P450 1A1 (CYP1A1), which metabolizes the benzothiazole into a reactive species that can form DNA adducts, ultimately leading to apoptosis in cancer cells.[9]



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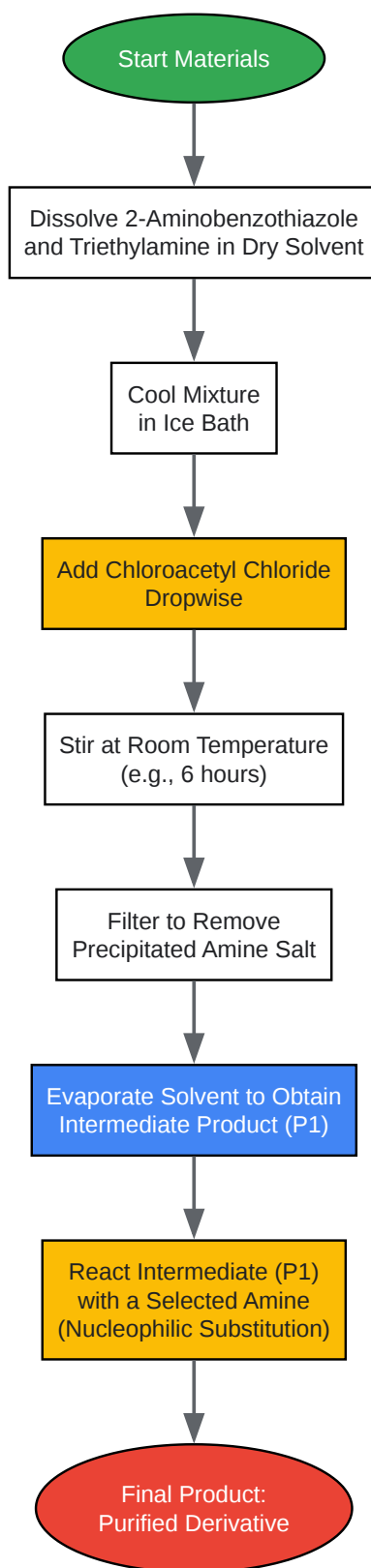
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflows

The following diagrams illustrate common experimental workflows involving 2-aminobenzothiazole scaffolds, from chemical synthesis to biological evaluation.

A. General Synthesis of N-Substituted 2-Aminobenzothiazole Derivatives

A common method for derivatizing the 2-amino group involves reaction with an acyl chloride, such as chloroacetyl chloride, followed by substitution with a different amine.[10][11]

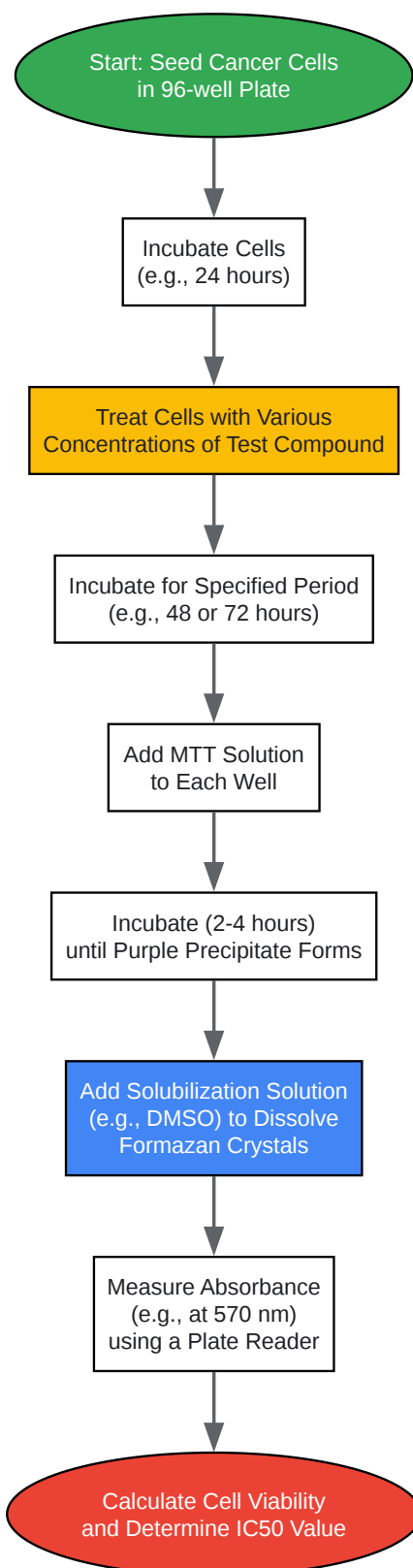


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Workflow for Synthesis of 2-Aminobenzothiazole Derivatives.

B. Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability, which is a common way to screen compounds for potential anticancer activity.[\[10\]](#)[\[11\]](#)



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Workflow for Cytotoxicity Evaluation (MTT Assay).

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